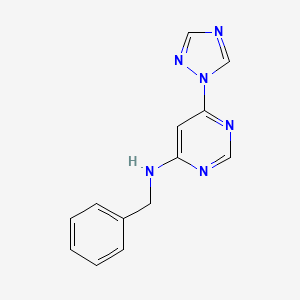![molecular formula C16H20N8O B12247163 9-cyclopropyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-9H-purine](/img/structure/B12247163.png)
9-cyclopropyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-cyclopropyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-9H-purine is a complex organic compound that belongs to the class of purines Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring This particular compound is notable for its unique structure, which includes a cyclopropyl group, a piperazine ring, and an oxadiazole moiety
Preparation Methods
The synthesis of 9-cyclopropyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-9H-purine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the oxadiazole moiety: This can be achieved through the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to form the 1,2,4-oxadiazole.
Synthesis of the piperazine ring: Piperazine derivatives can be synthesized through various methods, including the reaction of diethylenetriamine with ethylene oxide or the cyclization of N,N’-disubstituted ethylenediamines.
Coupling of the oxadiazole and piperazine moieties: This step involves the reaction of the oxadiazole derivative with a piperazine derivative under suitable conditions to form the desired intermediate.
Introduction of the cyclopropyl group: The cyclopropyl group can be introduced through cyclopropanation reactions, typically involving the reaction of an alkene with a carbene precursor.
Formation of the purine ring: The final step involves the construction of the purine ring system, which can be achieved through various cyclization reactions involving the appropriate precursors.
Chemical Reactions Analysis
9-cyclopropyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-9H-purine undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Cyclization: The presence of multiple reactive sites allows for various cyclization reactions, leading to the formation of different cyclic structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
9-cyclopropyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-9H-purine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical and pharmacological studies.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of diseases where purine analogs are effective.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 9-cyclopropyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-9H-purine include other purine derivatives and compounds containing oxadiazole or piperazine moieties. Some examples are:
9-cyclopropyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-9H-adenine: Similar structure but with an adenine base.
6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-9H-purine: Lacks the cyclopropyl group.
9-cyclopropyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-9H-guanine: Similar structure but with a guanine base.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H20N8O |
|---|---|
Molecular Weight |
340.38 g/mol |
IUPAC Name |
5-[[4-(9-cyclopropylpurin-6-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H20N8O/c1-11-20-13(25-21-11)8-22-4-6-23(7-5-22)15-14-16(18-9-17-15)24(10-19-14)12-2-3-12/h9-10,12H,2-8H2,1H3 |
InChI Key |
KWRFYBMXQGBLKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CN2CCN(CC2)C3=NC=NC4=C3N=CN4C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide](/img/structure/B12247081.png)
![N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12247082.png)

![N-(2,5-difluorophenyl)-4-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide](/img/structure/B12247102.png)

![N-[(pyrazin-2-yl)methyl]quinazolin-4-amine](/img/structure/B12247116.png)
![2-[(4-methylphthalazin-1-yl)sulfanyl]-N-propylacetamide](/img/structure/B12247123.png)
![4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B12247125.png)
![5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B12247126.png)
![4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidine](/img/structure/B12247137.png)
![2-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B12247141.png)
![9-cyclopropyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12247142.png)
![4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12247149.png)
![4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B12247152.png)
